Ethyl (2S)-2-acetamidonon-8-enoate
Overview
Description
Ethyl (2S)-2-acetamidonon-8-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and an acetamido group attached to a non-8-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-acetamidonon-8-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
In this case, the carboxylic acid is (2S)-2-acetamidonon-8-enoic acid, and the esterification reaction is catalyzed by sulfuric acid or another strong acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability. Additionally, the use of immobilized catalysts can improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-acetamidonon-8-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the non-8-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Ozone (O3) or potassium permanganate (KMnO4) can be used for oxidative cleavage of the double bond.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S)-2-acetamidonon-8-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-acetamidonon-8-enoate depends on its specific application. In enzymatic reactions, it may act as a substrate that binds to the active site of an enzyme, undergoing transformation into a product. The molecular targets and pathways involved would vary based on the enzyme and the reaction conditions.
Comparison with Similar Compounds
Ethyl (2S)-2-acetamidonon-8-enoate can be compared with other esters and amides:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetamidoacetate: Similar structure but with a different backbone, used in organic synthesis.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Properties
IUPAC Name |
ethyl (2S)-2-acetamidonon-8-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-6-7-8-9-10-12(14-11(3)15)13(16)17-5-2/h4,12H,1,5-10H2,2-3H3,(H,14,15)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGONZHSGCSNOBH-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCC=C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCCC=C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708229 | |
Record name | Ethyl (2S)-2-acetamidonon-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300831-20-3 | |
Record name | Ethyl (2S)-2-acetamidonon-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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